L-Phenylalanine-d7: A Technical Guide for Researchers
L-Phenylalanine-d7: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Phenylalanine-d7 is a deuterated, stable isotope-labeled form of the essential amino acid L-phenylalanine. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use in research, with a focus on its role as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies.
Core Properties
L-Phenylalanine-d7 is chemically identical to its non-labeled counterpart but possesses a higher mass due to the replacement of seven hydrogen atoms with deuterium. This key difference allows for its differentiation in mass spectrometry-based analyses, making it an invaluable tool in various scientific disciplines.
Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₉H₄D₇NO₂ | [1] |
| Molecular Weight | 172.23 g/mol | [1][2] |
| Exact Mass | 172.122915815 Da | [2] |
| CAS Number | 69113-60-6 | [2] |
| Appearance | White to off-white solid | N/A |
| Storage | 2-8°C |
Purity and Isotopic Enrichment
The utility of L-Phenylalanine-d7 is critically dependent on its chemical and isotopic purity. Commercially available standards typically exhibit high levels of both, as detailed in representative certificates of analysis.
| Parameter | Specification |
| Chemical Purity (by HPLC) | ≥98% |
| Isotopic Purity (atom % D) | ≥98% |
Applications in Research and Drug Development
The primary applications of L-Phenylalanine-d7 stem from its utility as a stable isotope-labeled internal standard and a metabolic tracer.
Quantitative Bioanalysis using Mass Spectrometry
L-Phenylalanine-d7 is widely employed as an internal standard for the accurate quantification of L-phenylalanine in biological matrices such as plasma, serum, and dried blood spots. Its near-identical chemical and physical properties to the endogenous analyte ensure that it behaves similarly during sample preparation, chromatographic separation, and ionization, thus effectively correcting for variability and matrix effects. This is particularly crucial in the diagnosis and monitoring of metabolic disorders like Phenylketonuria (PKU), where precise measurement of L-phenylalanine levels is essential.
Metabolic and Pharmacokinetic Studies
As a stable isotope tracer, L-Phenylalanine-d7 can be introduced into biological systems to track the metabolic fate of phenylalanine. This allows researchers to study metabolic pathways, measure flux rates, and investigate the effects of drugs or disease states on phenylalanine metabolism. Deuteration can also introduce a kinetic isotope effect, slowing down metabolic processes at the site of deuteration, which can be leveraged to study drug metabolism and pharmacokinetics.
Experimental Protocols
The following sections provide detailed methodologies for the application of L-Phenylalanine-d7 in common experimental workflows.
Quantitative Analysis of L-Phenylalanine in Biological Samples by LC-MS/MS
This protocol outlines the use of L-Phenylalanine-d7 as an internal standard for the quantification of L-phenylalanine in plasma.
1. Materials:
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L-Phenylalanine-d7 (Internal Standard)
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L-Phenylalanine (Analyte Standard)
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Plasma samples
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Acetonitrile (ACN)
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Methanol (B129727) (MeOH)
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Formic acid (FA)
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LC-MS/MS system
2. Sample Preparation:
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Prepare a stock solution of L-Phenylalanine-d7 in 50% MeOH.
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Prepare a series of calibration standards by spiking known concentrations of L-phenylalanine into a blank plasma matrix.
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To 50 µL of each plasma sample, calibrator, and quality control sample, add 10 µL of the L-Phenylalanine-d7 internal standard working solution.
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Precipitate proteins by adding 150 µL of cold ACN containing 0.1% FA.
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Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
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Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
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LC Column: C18 reverse-phase column
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Mobile Phase A: 0.1% FA in water
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Mobile Phase B: 0.1% FA in ACN
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Gradient: A suitable gradient to separate phenylalanine from other matrix components.
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Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
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Detection: Use Multiple Reaction Monitoring (MRM) to monitor the transitions for L-phenylalanine and L-Phenylalanine-d7.
4. Data Analysis:
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Calculate the peak area ratio of the analyte to the internal standard for all samples.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
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Determine the concentration of L-phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for quantitative analysis using an internal standard.
Metabolic Tracing with L-Phenylalanine-d7 in Cell Culture
This protocol describes a general procedure for tracing the metabolism of L-phenylalanine in cultured cells.
1. Materials:
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Cultured cells of interest
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Standard cell culture medium
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Labeling medium: Standard medium with L-phenylalanine replaced by L-Phenylalanine-d7
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Phosphate-buffered saline (PBS), ice-cold
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Methanol (80%), ice-cold
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LC-MS/MS system
2. Experimental Procedure:
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Culture cells to the desired confluency.
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Remove the standard medium and wash the cells once with PBS.
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Add the pre-warmed labeling medium containing L-Phenylalanine-d7.
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Incubate the cells for a defined period (e.g., time course of 0, 1, 4, 8, 24 hours).
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At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
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Quench metabolism by adding ice-cold 80% methanol and scraping the cells.
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Transfer the cell lysate to a microcentrifuge tube.
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Vortex and centrifuge at high speed to pellet cell debris.
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Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
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Analyze the extracts to identify and quantify the isotopologues of downstream metabolites of phenylalanine (e.g., tyrosine, phenylpyruvate).
Caption: Workflow for a metabolic tracing experiment in cell culture.
Signaling Pathways
L-Phenylalanine metabolism is interconnected with several key signaling pathways. L-Phenylalanine-d7 can be used as a tracer to investigate the flux through these pathways under various conditions.
Phenylalanine Metabolism Pathway
The primary metabolic fate of L-phenylalanine is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase. This is the first and rate-limiting step in the catabolism of phenylalanine. Tyrosine is a precursor for the synthesis of several important molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine) and melanin.
Caption: Simplified overview of the Phenylalanine metabolism pathway.
Connection to mTOR and CaSR Signaling
Recent studies have highlighted the role of L-phenylalanine in modulating cellular signaling pathways. For instance, L-phenylalanine can influence the mTOR signaling pathway, a central regulator of cell growth and protein synthesis, through the amino acid transporter LAT1. Additionally, L-phenylalanine is an allosteric modulator of the Calcium-Sensing Receptor (CaSR), which is involved in a variety of physiological processes, including hormone secretion.
Caption: L-Phenylalanine's influence on mTOR and CaSR signaling pathways.
Conclusion
L-Phenylalanine-d7 is a versatile and indispensable tool for researchers in the fields of biochemistry, drug metabolism, and clinical diagnostics. Its utility as an internal standard ensures the accuracy and reliability of quantitative measurements, while its application as a metabolic tracer provides valuable insights into the complex dynamics of phenylalanine metabolism and its associated signaling pathways. The protocols and information provided in this guide serve as a foundational resource for the effective implementation of L-Phenylalanine-d7 in a variety of research settings.
